molecular formula C9H9F3N2O2 B1408085 Ethyl 2-amino-5-(trifluoromethyl)nicotinate CAS No. 1227603-11-3

Ethyl 2-amino-5-(trifluoromethyl)nicotinate

Cat. No. B1408085
CAS RN: 1227603-11-3
M. Wt: 234.17 g/mol
InChI Key: GABZTFONAMNSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-(trifluoromethyl)nicotinate, otherwise known as ETFN, is a synthetic compound that is used in various scientific applications. ETFN is a derivative of nicotinic acid, which is the main active ingredient in nicotine. ETFN has been found to have a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.

Scientific Research Applications

ETFN has many scientific research applications. It is used as a chemical reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for imaging biological systems. ETFN has also been used in the synthesis of various pharmaceuticals, and as a probe for studying the structure and function of proteins.

Mechanism Of Action

ETFN acts as a ligand for the nicotinic acid receptor, which is a G-protein coupled receptor. When ETFN binds to this receptor, it causes the release of calcium ions from the cell, which in turn triggers a signaling cascade that leads to various biochemical and physiological effects.
Biochemical and Physiological Effects
ETFN has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, and to activate the hypothalamic-pituitary-adrenal axis. ETFN has also been found to have anti-inflammatory and anti-oxidant effects, and to modulate the immune system.

Advantages And Limitations For Lab Experiments

ETFN has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of biochemical and physiological effects. However, ETFN also has some limitations. It is not very soluble in water, and it is not very stable in the presence of light and heat.

Future Directions

There are many potential future directions for the use of ETFN in scientific research. ETFN could be used to study the structure and function of other G-protein coupled receptors, and to develop new drugs that target these receptors. ETFN could also be used to study the effects of nicotine on the body, and to develop new treatments for nicotine addiction. ETFN could also be used to study the effects of other drugs on the body, and to develop new drugs for various diseases and conditions. Finally, ETFN could be used to study the effects of environmental toxins on the body, and to develop new treatments for environmental diseases.

properties

IUPAC Name

ethyl 2-amino-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)6-3-5(9(10,11)12)4-14-7(6)13/h3-4H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABZTFONAMNSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-(trifluoromethyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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